molecular formula C6H4FNO B1439645 4-Fluoro-2-formylpyridine CAS No. 1060809-18-8

4-Fluoro-2-formylpyridine

Cat. No. B1439645
CAS RN: 1060809-18-8
M. Wt: 125.1 g/mol
InChI Key: WRKFEQUUQYBTPF-UHFFFAOYSA-N
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Description

4-Fluoro-2-formylpyridine is a pyridine derivative with a fluorine atom and a formyl group attached. Its molecular formula is C6H4FNO and its molecular weight is 125.1 .


Synthesis Analysis

The synthesis of fluorinated pyridines, including 4-Fluoro-2-formylpyridine, has been a topic of interest in recent years . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .


Molecular Structure Analysis

The molecular structure of 4-Fluoro-2-formylpyridine consists of a pyridine ring with a fluorine atom attached at the 4th position and a formyl group at the 2nd position .


Chemical Reactions Analysis

Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .


Physical And Chemical Properties Analysis

4-Fluoro-2-formylpyridine has a molecular weight of 125.1 and is stored under inert gas (nitrogen or Argon) at 2-8°C . Its predicted boiling point is 180.9±20.0 °C and its predicted density is 1.269±0.06 g/cm3 .

Scientific Research Applications

Novel Synthesis Pathways

A novel synthetic pathway leading to 4-fluoropyridines has been developed, highlighting the use of 2-fluoroallylic alcohols in a sequence of reactions that include esterification, Steglich-type Ireland-Claisen rearrangement, and aza-Cope rearrangement, culminating in the formation of 4-fluoropyridines with potential applications in various synthetic contexts (Wittmann et al., 2006).

Medicinal Chemistry Applications

4-Fluoropyrrolidine derivatives, known for their significance in medicinal chemistry as dipeptidyl peptidase IV inhibitors, have been synthesized from N-protected 4-hydroxyproline, showcasing the utility of 4-Fluoro-2-formylpyridine in the preparation of biologically active compounds (Singh & Umemoto, 2011).

Coordination Chemistry and Biological Activity

Complexes of 2-formylpyridine 4-allyl-S-methylisothiosemicarbazone with metals such as Zn(II), Cu(II), Ni(II), and Co(III) have been synthesized and characterized, showing promising antioxidant, antimicrobial, and antiproliferative activities, indicating potential applications in the development of new therapeutic agents (Balan et al., 2020).

Enhancement of Cognitive Functions

The compound 10,10-Bis[(2-fluoro-4-pyridinyl)methyl]-9(10H)-anthracenone, derived from 2-Fluoro-4-methylpyridine, was synthesized as a cognition enhancer drug candidate, showcasing the potential of 4-Fluoro-2-formylpyridine derivatives in enhancing cognitive functions (Pesti et al., 2000).

Radiopharmaceutical Applications

The development of 3-[18F]fluoro-4-aminopyridine, a fluorine-18-labeled derivative of 4-aminopyridine for positron emission tomography (PET) imaging of demyelination, demonstrates the application of 4-Fluoro-2-formylpyridine in the field of diagnostic imaging, aiding in the study of diseases such as multiple sclerosis (Basuli et al., 2018).

Safety and Hazards

The safety information for 4-Fluoro-2-formylpyridine indicates that it has a hazard statement of H302 . This suggests that it may be harmful if swallowed. It’s always important to handle chemicals with care and follow safety guidelines.

Future Directions

Fluoropyridines, including 4-Fluoro-2-formylpyridine, have potential applications in various biological fields . They present a special interest as potential imaging agents for various biological applications . The development of fluorinated chemicals has been steadily increasing due to their improved physical, biological, and environmental properties .

properties

IUPAC Name

4-fluoropyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNO/c7-5-1-2-8-6(3-5)4-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRKFEQUUQYBTPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30673509
Record name 4-Fluoropyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1060809-18-8
Record name 4-Fluoropyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluoropyridine-2-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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